molecular formula C16H15N3O2S B2474335 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 1020968-14-2

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide

Cat. No. B2474335
CAS RN: 1020968-14-2
M. Wt: 313.38
InChI Key: OKCNQVYTHWABCM-UHFFFAOYSA-N
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Description

“N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide” is a novel small molecule compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . The PI3K signaling pathway plays a crucial role in cell growth, survival, proliferation, and differentiation .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These N-heterocyclic compounds show potent PI3K inhibitory activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Recent studies have delved into the medicinal chemistry investigations of new phenothiazine derivatives, highlighting over 50 main structures with promising biological activities. These compounds exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The biological effects of these compounds are attributed to their interaction with pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which allows penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, are known for their significant roles in organic synthesis and catalysis. Their functionalities in forming metal complexes, designing catalysts, and applications in medicinal chemistry are profound. N-oxide compounds have shown potential in anticancer, antibacterial, and anti-inflammatory activities, making them valuable in drug development (Li et al., 2019).

Drug Development and Neuroplasticity

Explorations into ketamine and classical psychedelics for depression treatment have highlighted neuroplasticity as a convergent downstream mechanism of action. These substances induce synaptic, structural, and functional changes in the prefrontal cortex, promoting adaptive rewiring of pathological neurocircuitry. This neuroplasticity-focused framework helps explain the robust and sustained therapeutic effects of these compounds (Aleksandrova & Phillips, 2021).

Optoelectronic Materials

Quinazolines and pyrimidines, known for their broad spectrum of biological activities, have recently been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Future Directions

Thiazolo[5,4-b]pyridine derivatives have shown a broad range of interesting biological activities, making them an important target for future research . Further studies could focus on exploring their potential applications in various fields, including medicinal chemistry and drug discovery.

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-8-11(2)17-15-14(10)22-16(19-15)18-13(20)9-21-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCNQVYTHWABCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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